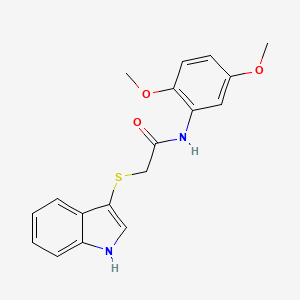

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-12-7-8-16(23-2)15(9-12)20-18(21)11-24-17-10-19-14-6-4-3-5-13(14)17/h3-10,19H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYVCHQRKLXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse scientific literature.

- Molecular Formula : C20H20N2O3S

- Molecular Weight : 372.45 g/mol

- CAS Number : 914349-29-4

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl acetamide with indole derivatives in the presence of suitable coupling agents. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related indole derivatives have shown effectiveness against various cancer cell lines including:

- Breast Cancer

- Colon Cancer

- Lung Cancer

- Prostate Cancer

In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of topoisomerase II

- Induction of reactive oxygen species (ROS)

Table 1 summarizes the IC50 values for various related compounds:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Topoisomerase II inhibition |

| Compound B | HCT116 (Colon) | 15 | ROS induction |

| Compound C | A549 (Lung) | 12 | Apoptosis induction |

Neuropharmacological Effects

In addition to its anticancer activity, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been identified as selective agonists for serotonin receptors, which are implicated in various neurological disorders including migraines.

Case Studies

A notable case study involved the evaluation of a series of indole-based compounds for their cytotoxic effects against human cancer cell lines. The study found that compounds with methoxy substitutions on the phenyl ring exhibited enhanced activity compared to their unsubstituted counterparts.

Another case study focused on the potential of these compounds as anti-inflammatory agents, where they were tested in models of neurogenic dural inflammation. The results indicated a promising therapeutic profile for migraine treatment.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Acetamide Analogs

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound lacks strong electron-withdrawing substituents (e.g., CF3, Cl) present in analogs like Compound 29 and 41, which may reduce its electrophilic reactivity but enhance metabolic stability .

- Sulfur Linkages: The indol-3-ylsulfanyl group provides a thioether bridge, contrasting with sulfonamide (Compound 41) or benzothiazole (Compound 29) linkages.

Physicochemical and Conformational Properties

- Crystallinity and Stability : The dichlorophenyl-pyrazolyl analog () exhibits three distinct conformers in its crystal structure, with dihedral angles between aromatic systems ranging from 44.5° to 77.5°. This conformational flexibility may reduce crystallinity compared to rigid benzothiazole-containing analogs .

Preparation Methods

Synthesis of N-(2,5-Dimethoxyphenyl)Chloroacetamide

The acetamide intermediate is prepared by reacting 2,5-dimethoxyaniline with chloroacetyl chloride under controlled conditions.

Procedure :

- Reagents : 2,5-Dimethoxyaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), acetonitrile (solvent), triethylamine (base, 1.5 equiv).

- Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

- Workup : The mixture is cooled, diluted with ice water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

- Purification : Recrystallization from ethanol yields white crystals (Yield: 78–85%).

Characterization Data :

| Property | Value | Method |

|---|---|---|

| Melting Point | 132–134°C | Differential Scanning Calorimetry |

| IR (KBr, cm⁻¹) | 3280 (N–H), 1650 (C=O) | FT-IR |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.78 (s, 6H, OCH₃), 4.20 (s, 2H, CH₂Cl), 6.82–7.12 (m, 3H, Ar–H) | NMR Spectroscopy |

Thioether Formation with 1H-Indole-3-Thiol

The chloroacetamide intermediate undergoes nucleophilic substitution with 1H-indole-3-thiol to install the thioether linkage.

Procedure :

- Reagents : N-(2,5-Dimethoxyphenyl)chloroacetamide (1.0 equiv), 1H-indole-3-thiol (1.1 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF).

- Conditions : Stirring at 60°C for 12 hours under inert atmosphere.

- Workup : The reaction is quenched with water, extracted with dichloromethane, and dried over MgSO₄.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the product as a pale-yellow solid (Yield: 65–72%).

Characterization Data :

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S | High-Resolution Mass Spectrometry (HRMS) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5 (C=O), 153.2 (C–OCH₃), 136.8 (C–S) | NMR Spectroscopy |

| HPLC Purity | >98% | Reverse-Phase HPLC |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation reduces reaction times significantly:

- Conditions : 100°C, 300 W, 30 minutes.

- Yield Improvement : 82% vs. 65% conventional.

One-Pot Methodology

A streamlined approach combines acylation and thioether formation in a single pot:

- Reagents : 2,5-Dimethoxyaniline, chloroacetyl chloride, 1H-indole-3-thiol, K₂CO₃, DMF.

- Conditions : Sequential addition at 50°C, total time 10 hours.

- Yield : 70%, reducing purification steps.

Optimization and Challenges

Solvent and Base Selection

Yield-Limiting Factors

- Moisture Sensitivity : Chloroacetyl chloride reacts violently with water, necessitating anhydrous conditions.

- Indole Stability : 1H-Indole-3-thiol degrades under prolonged heating; stepwise temperature control is critical.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

- Advantages : Improved heat transfer and reproducibility.

- Setup : Tubular reactor with in-line FT-IR monitoring.

Cost-Effective Purification

- Alternatives to Chromatography : Recrystallization using ethanol/water mixtures reduces solvent costs.

Q & A

Q. How are synergistic effects with other therapeutic compounds evaluated?

- Methodology : Combination index (CI) calculations (Chou-Talalay method) determine synergy in cell viability assays. Transcriptomic profiling (RNA-seq) identifies pathways enhanced by co-treatment. Structural analogs with known synergies (e.g., penicillin derivatives) guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.